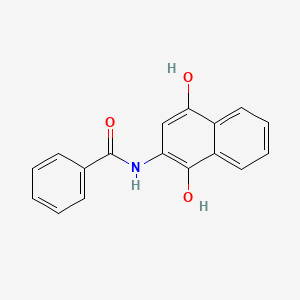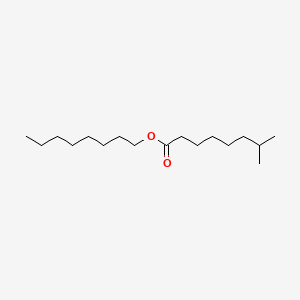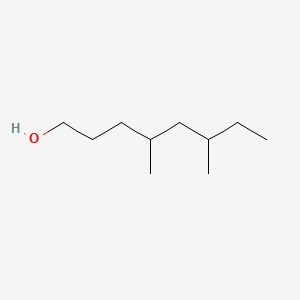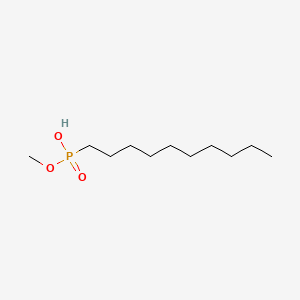
Neodecanoic acid, platinum salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Neodecanoic acid, platinum salt is a compound formed by the reaction of neodecanoic acid with platinum. Neodecanoic acid is a highly branched carboxylic acid with the chemical formula C10H20O2. It is known for its stability and hydrophobic properties. When combined with platinum, it forms a complex that has various applications in different fields, including catalysis and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of neodecanoic acid, platinum salt typically involves the reaction of neodecanoic acid with a platinum precursor, such as platinum chloride. The reaction is usually carried out in an organic solvent under controlled temperature and pressure conditions. The process can be summarized as follows:
- Dissolution of neodecanoic acid in an organic solvent.
- Addition of the platinum precursor to the solution.
- Stirring the mixture at a specific temperature to facilitate the reaction.
- Isolation and purification of the resulting platinum salt.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: Neodecanoic acid, platinum salt can undergo various chemical reactions, including:
Oxidation: The platinum center can facilitate oxidation reactions, converting organic substrates to their oxidized forms.
Reduction: The compound can also act as a catalyst in reduction reactions, where it helps in the addition of hydrogen to organic molecules.
Substitution: this compound can participate in substitution reactions, where ligands around the platinum center are replaced by other molecules.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reactions are typically carried out at elevated temperatures.
Reduction: Hydrogen gas or hydride donors are commonly used in reduction reactions, often under high pressure.
Substitution: Various ligands, such as phosphines or amines, can be used to replace existing ligands around the platinum center.
Major Products: The major products of these reactions depend on the specific substrates and conditions used. For example, oxidation reactions may yield alcohols or ketones, while reduction reactions can produce alkanes or alcohols.
Applications De Recherche Scientifique
Neodecanoic acid, platinum salt has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and oxidation.
Biology: The compound is studied for its potential use in biological systems, particularly in enzyme mimetics and as a probe for studying biochemical pathways.
Medicine: Research is ongoing into its potential use in cancer therapy, where platinum-based compounds are known for their anticancer properties.
Industry: It is used in the production of high-performance coatings and as a stabilizer in polymer formulations.
Mécanisme D'action
Neodecanoic acid, platinum salt can be compared with other platinum-based compounds, such as:
Cisplatin: A well-known anticancer drug that forms cross-links with DNA, inhibiting its replication.
Carboplatin: Another anticancer agent with a similar mechanism of action but with different pharmacokinetics.
Oxaliplatin: Used in the treatment of colorectal cancer, known for its ability to form DNA adducts.
Uniqueness: this compound is unique due to the presence of the highly branched neodecanoic acid, which imparts specific properties such as increased stability and hydrophobicity. These properties make it suitable for applications where other platinum compounds may not be as effective.
Comparaison Avec Des Composés Similaires
- 2,2,3,5-Tetramethylhexanoic acid
- 2,4-Dimethyl-2-isopropylpentanoic acid
- 2,5-Dimethyl-2-ethylhexanoic acid
- 2,2-Dimethyloctanoic acid
- 2,2-Diethylhexanoic acid
These compounds share structural similarities with neodecanoic acid and can form similar platinum complexes, but each has unique properties that make them suitable for different applications.
Propriétés
Numéro CAS |
97392-80-8 |
|---|---|
Formule moléculaire |
C40H76O8Pt |
Poids moléculaire |
880.1 g/mol |
Nom IUPAC |
7,7-dimethyloctanoate;platinum(4+) |
InChI |
InChI=1S/4C10H20O2.Pt/c4*1-10(2,3)8-6-4-5-7-9(11)12;/h4*4-8H2,1-3H3,(H,11,12);/q;;;;+4/p-4 |
Clé InChI |
WIRNLLDTZSELCZ-UHFFFAOYSA-J |
SMILES canonique |
CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].[Pt+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-Methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-4-ium iodide](/img/structure/B12647574.png)







